3-Chloro-n-(1,1-dimethylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide
Overview
Description
3-Chloro-n-(1,1-dimethylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide is an organic compound that features a benzamide core substituted with a chloro group, a tert-butyl group, and a boronate ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-n-(1,1-dimethylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Boronate Ester: The boronate ester group can be introduced via a palladium-catalyzed borylation reaction. This involves the reaction of the benzamide derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-n-(1,1-dimethylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Typical conditions involve the use of a base and a polar aprotic solvent.
Coupling Reactions: Reagents include aryl halides or vinyl halides, a palladium catalyst, and a base such as potassium carbonate. Reactions are typically carried out in an inert atmosphere at elevated temperatures.
Major Products
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would yield an amide derivative.
Coupling Reactions: Products are typically biaryl or aryl-vinyl compounds, depending on the coupling partner.
Scientific Research Applications
3-Chloro-n-(1,1-dimethylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for potential therapeutic properties due to its structural features.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-n-(1,1-dimethylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide depends on its application:
In Organic Synthesis: Acts as a reactant or intermediate in various chemical reactions.
In Medicinal Chemistry: Potentially interacts with biological targets such as enzymes or receptors, though specific pathways would depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-n-(1,1-dimethylethyl)-benzamide: Lacks the boronate ester group, making it less versatile in coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide: Lacks the chloro group, affecting its reactivity in substitution reactions.
Uniqueness
3-Chloro-n-(1,1-dimethylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide is unique due to the presence of both a chloro group and a boronate ester group, allowing it to participate in a wider range of chemical reactions compared to similar compounds.
Properties
IUPAC Name |
N-tert-butyl-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO3/c1-15(2,3)20-14(21)11-8-12(10-13(19)9-11)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOZODVWUCJCAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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